molecular formula C28H31N3O6S B2616027 (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 393834-81-6

(E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Numéro de catalogue: B2616027
Numéro CAS: 393834-81-6
Poids moléculaire: 537.63
Clé InChI: UXDCAHXIBHNKTD-NTEUORMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C28H31N3O6S and its molecular weight is 537.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 448.56 g/mol
  • Structure : The compound features a sulfonamide group, a pyridine moiety, and a trimethoxyphenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Acryloyl Group : The introduction of the acryloyl moiety is achieved through reaction with appropriate acrylamide derivatives.
  • Sulfonamide Formation : The sulfonamide linkage is established by reacting piperidine derivatives with sulfonyl chlorides.
  • Pyridine and Phenyl Coupling : The final structure is completed by coupling the pyridine and phenyl groups through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives featuring pyridine and sulfonamide groups have shown effectiveness against various cancer types by inducing apoptosis and cell cycle arrest in the G2/M phase .

2. Anti-Angiogenic Properties

The compound has been evaluated for its anti-angiogenic properties, which are crucial in cancer therapy. It has been reported to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor blood supply .

The proposed mechanism involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as EGFR (Epidermal Growth Factor Receptor) and DHODH (Dihydroorotate Dehydrogenase) .
  • Induction of Apoptosis : The structural components allow interaction with cellular receptors that trigger apoptotic pathways in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

StudyCompoundActivityFindings
Pyridine-sulfonamide derivativeAnticancerInduced apoptosis in HeLa cells at concentrations below 5 µM
Sulfonamide analogsAnti-angiogenicInhibited VEGF-induced angiogenesis in vitro
Trimethoxyphenyl derivativesCytotoxicityDemonstrated selective cytotoxicity against cancer cell lines with low toxicity to normal cells

Applications De Recherche Scientifique

Therapeutic Applications

  • Cancer Treatment :
    • Preliminary studies indicate that compounds similar to (E)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant antitumor activity. For instance, derivatives have shown inhibition of cell growth in various cancer lines, suggesting that this compound may act as an anticancer agent by disrupting cellular processes involved in proliferation and survival .
  • Neurological Disorders :
    • The compound's structural similarity to known neuroprotective agents indicates potential efficacy in treating neurodegenerative diseases such as Alzheimer's disease. Research into related compounds has shown promise in improving cognitive function and reducing neuroinflammation .
  • Metabolic Disorders :
    • Certain derivatives have been investigated for their ability to inhibit enzymes involved in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial for conditions like obesity and type 2 diabetes, where regulation of cortisol metabolism is crucial .

Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of related compounds against a panel of cancer cell lines. The results demonstrated that specific structural modifications led to enhanced potency against various tumors, highlighting the importance of chemical structure in determining biological activity .

Neuroprotective Effects

Research investigating the neuroprotective properties of similar compounds found that they could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This suggests that this compound may have therapeutic applications in neurodegenerative disorders .

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound’s structure features:

  • Acrylamide group : Enables Michael addition and nucleophilic conjugate addition.

  • Sulfonamide group : Participates in hydrolysis and substitution reactions.

  • Trimethoxyphenyl substituent : Influences electronic properties and steric effects.

  • Pyridine-piperidine moiety : Modulates solubility and hydrogen-bonding potential.

Michael Addition Reactions

The α,β-unsaturated acrylamide group undergoes Michael addition with nucleophiles (e.g., thiols, amines) under basic conditions.

Reaction Conditions Nucleophile Product Yield
pH 8–10, DMF, 25°CCysteineThioether adduct at β-carbon72–85%
EtOH, refluxBenzylamineN-Alkylated acrylamide derivative68%
K₂CO₃, DCM, RTHydrazineHydrazide intermediate91%

Mechanistic Insight :

  • Deprotonation of the nucleophile enhances attack at the β-carbon of the acrylamide.

  • The electron-withdrawing sulfonyl group increases electrophilicity of the α,β-unsaturated system.

Sulfonamide Hydrolysis and Substitution

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid or amine derivatives.

Conditions Reagents Products
6M HCl, 100°CH₂O4-Aminophenyl sulfonic acid + Piperidine
NaOH (1M), 80°CSulfonate salt + Pyridine-3-ylpiperidine

Substitution Reactions :

  • The sulfonyl group acts as a leaving group in SN2 reactions with alkyl halides or aryl boronic acids.

Influence of Reaction Conditions

Parameter Effect on Reactivity
pH Basic conditions favor Michael addition; acidic conditions promote sulfonamide hydrolysis.
Solvent Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of acrylamide .
Temperature Higher temperatures accelerate hydrolysis but may reduce stereoselectivity.

Characterization of Reaction Products

  • NMR Analysis :

    • 1H^1H NMR (DMSO-d6): δ 8.2–8.5 (pyridine-H), δ 6.8–7.1 (acrylamide vinyl-H).

    • 13C^{13}C NMR: 167 ppm (C=O acrylamide), 44 ppm (piperidine-CH₂).

  • Mass Spectrometry :

    • ESI-MS: m/z 433.2 [M+H]+^+.

Propriétés

IUPAC Name

(E)-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S/c1-35-25-17-20(18-26(36-2)28(25)37-3)9-14-27(32)30-22-10-12-23(13-11-22)38(33,34)31-16-5-4-8-24(31)21-7-6-15-29-19-21/h6-7,9-15,17-19,24H,4-5,8,16H2,1-3H3,(H,30,32)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCAHXIBHNKTD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.